N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
Description
The compound N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide features a fused imidazo[2,1-b][1,3]thiazole core linked to a 4-hydroxyphenyl group via an acetamide bridge.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H13N3O3S/c17-9-3-1-8(2-4-9)15-11(18)7-10-12(19)16-6-5-14-13(16)20-10/h1-4,10,17H,5-7H2,(H,15,18) |
InChI Key |
GWAGVHNBWTZWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the imidazothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxyphenyl group: This step might involve a substitution reaction where a hydroxyphenyl moiety is introduced to the imidazothiazole core.
Acetylation: The final step could involve the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the imidazothiazole ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazo-Thiazole Derivatives with Acetamide Linkages
Key Compounds:
*Calculated based on structural formula.
Structural Insights :
Thiazole-Acetamide Derivatives with Piperazine/Phenyl Substituents
Key Compounds (From ):
| Compound ID | Substituent on Piperazine | Substituent on Thiazole | Molecular Weight (g/mol) | Melting Point (°C) | Bioactivity |
|---|---|---|---|---|---|
| 13 | 4-Methoxyphenyl | 4-(p-Tolyl) | 422.54 | 289–290 | MMP inhibition |
| 14 | 4-Chlorophenyl | 4-(p-Tolyl) | 426.96 | 282–283 | MMP inhibition |
| 15 | 4-Fluorophenyl | 4-(p-Tolyl) | 410.51 | 269–270 | MMP inhibition |
Comparison with Target :
- These analogs lack the imidazo-thiazole core but share the thiazole-acetamide scaffold.
- The target compound replaces piperazine with a rigid imidazo-thiazole system, which may restrict rotational freedom and improve selectivity for specific targets.
Research Findings and Hypothesized Bioactivity
- MMP Inhibition : Piperazine-thiazole analogs () inhibit MMPs, critical in inflammatory diseases. The target compound’s imidazo-thiazole core may offer enhanced rigidity for selective binding .
- Antibacterial Activity: Fluorophenyl-substituted imidazo-thiadiazoles () show moderate activity against S. aureus; the target’s phenolic group may broaden Gram-negative efficacy .
- Anti-inflammatory Potential: Structural analogs with fused heterocycles (e.g., ) reduce edema in vivo, suggesting the target may share this activity pending testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
